molecular formula C12H15BrO B8395999 3-Bromo-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

3-Bromo-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B8395999
M. Wt: 255.15 g/mol
InChI Key: ZCTKRAGNINXZEC-UHFFFAOYSA-N
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Patent
US06887896B1

Procedure details

To 6-bromo-7-methoxy-1,2-dimethyl-1,2,3,4-tetrahydro-naphthalene (Compound A-1 ([U.S. Pat. No. 6,613,917, incorporated herein by reference), 6.34 g, 23.56 mmol) in dichloromethane (10 mL) at −30° C. was added a solution of boron tribromide (1.0 M in dichloromethane, 47 mL, 47 mmol). After warming to 0° C. over 1 h, the reaction mixture was quenched carefully with ice water and extracted with ether. The organic layer was washed successively with water, brine, dried over Na2SO4, and concentrated in vacuo. Purification by flash column chromatography (silica gel, 5% ethyl acetate/hexane) yielded the title compound as a white solid.
Name
6-bromo-7-methoxy-1,2-dimethyl-1,2,3,4-tetrahydro-naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12]C)[CH:8]([CH3:14])[CH:7](C)[CH2:6][CH2:5]2.B(Br)(Br)Br.Cl[CH2:21]Cl>>[Br:1][C:2]1[C:11]([OH:12])=[CH:10][C:9]2[C:8]([CH3:14])([CH3:21])[CH2:7][CH2:6][CH2:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
6-bromo-7-methoxy-1,2-dimethyl-1,2,3,4-tetrahydro-naphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCC(C(C2=CC1OC)C)C
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched carefully with ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed successively with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel, 5% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC=2C(CCCC2C1)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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